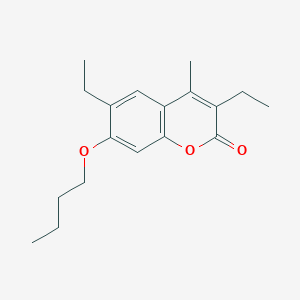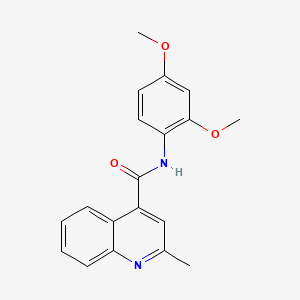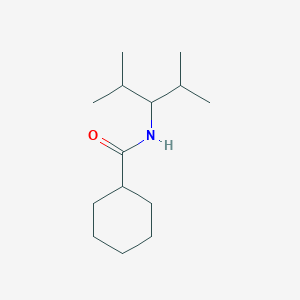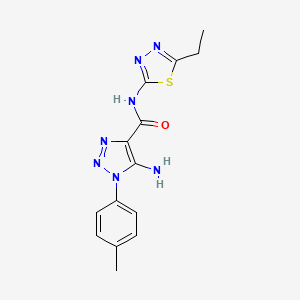
7-butoxy-3,6-diethyl-4-methyl-2H-chromen-2-one
Descripción general
Descripción
7-butoxy-3,6-diethyl-4-methyl-2H-chromen-2-one, also known as scopoletin, is a naturally occurring coumarin derivative found in various plants. It has been used in traditional medicine for its anti-inflammatory, antioxidant, and antimicrobial properties. In recent years, there has been increasing interest in the scientific research and application of scopoletin due to its potential therapeutic benefits.
Mecanismo De Acción
The mechanism of action of 7-butoxy-3,6-diethyl-4-methyl-2H-chromen-2-one is not fully understood, but it is believed to work through various pathways. It has been shown to have antioxidant properties, which may help to protect cells from oxidative damage. It also has anti-inflammatory properties, which may help to reduce inflammation in the body. Additionally, 7-butoxy-3,6-diethyl-4-methyl-2H-chromen-2-one has been shown to have antimicrobial properties, which may help to fight off bacterial and fungal infections.
Biochemical and Physiological Effects
Scopoletin has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which may help to protect cells from oxidative damage. It also has anti-inflammatory properties, which may help to reduce inflammation in the body. Additionally, 7-butoxy-3,6-diethyl-4-methyl-2H-chromen-2-one has been shown to have antimicrobial properties, which may help to fight off bacterial and fungal infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 7-butoxy-3,6-diethyl-4-methyl-2H-chromen-2-one in lab experiments is that it is a naturally occurring compound, which makes it more biocompatible than synthetic compounds. Additionally, 7-butoxy-3,6-diethyl-4-methyl-2H-chromen-2-one is relatively easy to synthesize and can be obtained from natural sources. However, one of the limitations of using 7-butoxy-3,6-diethyl-4-methyl-2H-chromen-2-one in lab experiments is that it is not very stable and can degrade over time, which can affect the accuracy of the results.
Direcciones Futuras
There are many potential future directions for the scientific research and application of 7-butoxy-3,6-diethyl-4-methyl-2H-chromen-2-one. Some of the areas that could be explored include:
1. Development of new cancer treatments: Scopoletin has been shown to have anti-cancer properties and could be further studied for its potential use in the development of new cancer treatments.
2. Treatment of neurodegenerative diseases: Scopoletin has been shown to have neuroprotective effects and could be further studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Development of new antimicrobial agents: Scopoletin has been shown to have antimicrobial properties and could be further studied for its potential use in the development of new antimicrobial agents.
Conclusion
In conclusion, 7-butoxy-3,6-diethyl-4-methyl-2H-chromen-2-one is a naturally occurring coumarin derivative that has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and antimicrobial properties, making it a promising candidate for the treatment of various diseases. While there is still much to be learned about the mechanism of action of 7-butoxy-3,6-diethyl-4-methyl-2H-chromen-2-one, its potential therapeutic benefits make it an exciting area of scientific research.
Aplicaciones Científicas De Investigación
Scopoletin has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and antimicrobial properties, making it a promising candidate for the treatment of various diseases. Some of the scientific research applications of 7-butoxy-3,6-diethyl-4-methyl-2H-chromen-2-one include:
1. Cancer Treatment: Scopoletin has been shown to have anti-cancer properties and has been studied for its potential use in cancer treatment.
2. Neuroprotection: Scopoletin has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Cardiovascular Health: Scopoletin has been shown to have cardioprotective effects and has been studied for its potential use in the treatment of cardiovascular diseases such as hypertension and atherosclerosis.
Propiedades
IUPAC Name |
7-butoxy-3,6-diethyl-4-methylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O3/c1-5-8-9-20-16-11-17-15(10-13(16)6-2)12(4)14(7-3)18(19)21-17/h10-11H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NORINUPIYYUUEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC2=C(C=C1CC)C(=C(C(=O)O2)CC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[(6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinyl)sulfonyl]phenyl}-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B4747199.png)
![1,3-dimethyl-8-[4-(4-methylbenzoyl)-1-piperazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4747204.png)
![2-{[2-(4-fluorophenoxy)ethyl]thio}-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4747214.png)
![4-[3-(3,5-dimethoxyphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]benzoic acid](/img/structure/B4747216.png)
![ethyl 2-(3-{[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4747222.png)

![5-ethyl-N-{4-[N-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)ethanehydrazonoyl]phenyl}-3-thiophenecarboxamide](/img/structure/B4747232.png)
![N-(2-bromophenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B4747233.png)

![N-(2-ethoxyphenyl)-2-[hydroxy(diphenyl)acetyl]hydrazinecarbothioamide](/img/structure/B4747241.png)

![N-{3-cyano-5-[(diethylamino)carbonyl]-4-methyl-2-thienyl}-6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4747251.png)
![ethyl {[4-(3-hydroxypropyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B4747267.png)
![3-[(4-bromobenzyl)thio]-5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B4747268.png)